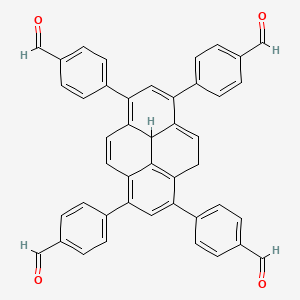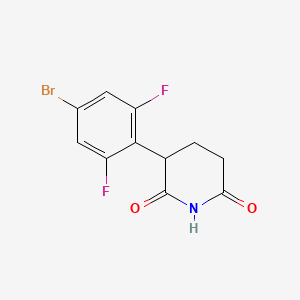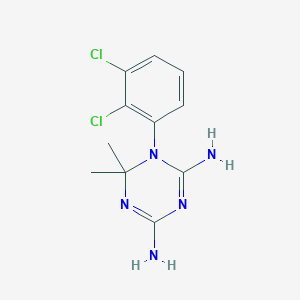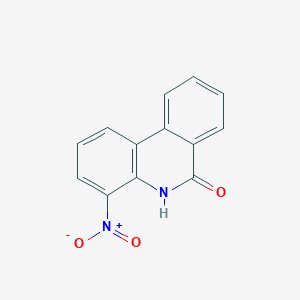
Tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-YL(2-fluoro-4-(methylsulfonyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between appropriate precursors under controlled conditions.
Introduction of the Hydroxyethyl Group: This step may involve the use of ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Formation of the Carbamate Group: This step involves the reaction of the intermediate with tert-butyl isocyanate.
Introduction of the Fluoro and Methylsulfonyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide or other nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of the corresponding alcohol and amine.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or activator. The presence of various functional groups allows it to form multiple interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets.
類似化合物との比較
Similar Compounds
- tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate
- tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate
Uniqueness
The uniqueness of tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
特性
分子式 |
C18H21ClFN3O5S |
|---|---|
分子量 |
445.9 g/mol |
IUPAC名 |
tert-butyl N-[6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl]-N-(2-fluoro-4-methylsulfonylphenyl)carbamate |
InChI |
InChI=1S/C18H21ClFN3O5S/c1-18(2,3)28-17(25)23(16-12(7-8-24)15(19)21-10-22-16)14-6-5-11(9-13(14)20)29(4,26)27/h5-6,9-10,24H,7-8H2,1-4H3 |
InChIキー |
ULEFUYSTALRSKJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)S(=O)(=O)C)F)C2=C(C(=NC=N2)Cl)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-9-azaspiro[5.5]undecan-3-ol](/img/structure/B14017092.png)
![2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14017105.png)
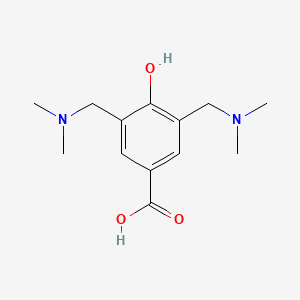

![7-Chlorothieno[2,3-C]pyridine-2-carbonitrile](/img/structure/B14017128.png)



![(1-Cyclopropyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B14017144.png)
